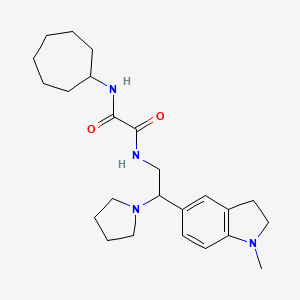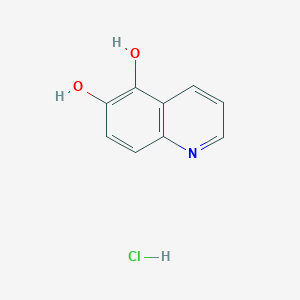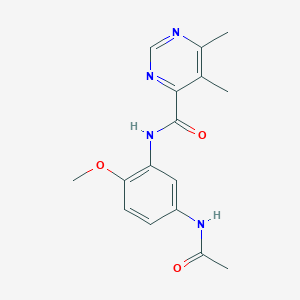
2-Isobutyl-3-methylbenzoic acid
説明
2-Isobutyl-3-methylbenzoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first discovered in the 1960s and has since become one of the most widely used medications in the world. In
作用機序
Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX, 2-Isobutyl-3-methylbenzoic acid reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Ibuprofen has both biochemical and physiological effects on the body. Biochemically, it inhibits the production of prostaglandins, which are responsible for inflammation, pain, and fever. Physiologically, it reduces pain and inflammation, lowers fever, and improves joint mobility in patients with arthritis.
実験室実験の利点と制限
Ibuprofen is a widely used drug in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, there are some limitations to its use, such as its potential to interfere with other experimental drugs and its ability to cause gastrointestinal side effects in some animal models.
将来の方向性
There are many potential future directions for research on 2-Isobutyl-3-methylbenzoic acid. One area of interest is its potential use in cancer therapy, as it has been found to have anti-tumor properties in some studies. Another area of interest is its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to have neuroprotective effects in some animal models. Additionally, there is ongoing research into the development of new synthetic analogs of 2-Isobutyl-3-methylbenzoic acid that may have improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, 2-Isobutyl-3-methylbenzoic acid is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various diseases and conditions. Its mechanism of action involves the inhibition of the enzyme cyclooxygenase, which leads to a reduction in inflammation, pain, and fever. Ibuprofen has both biochemical and physiological effects on the body and is widely used in laboratory experiments. There are many potential future directions for research on 2-Isobutyl-3-methylbenzoic acid, including its use in cancer therapy and neurodegenerative diseases.
科学的研究の応用
Ibuprofen has been extensively studied for its therapeutic effects in various diseases and conditions such as arthritis, menstrual cramps, headache, and fever. It is also being investigated for its potential use in cancer therapy and neurodegenerative diseases such as Alzheimer's and Parkinson's. Ibuprofen has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment for pain and inflammation.
特性
IUPAC Name |
3-methyl-2-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)7-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDGSSHIZVDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![3,6-dichloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2799398.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)
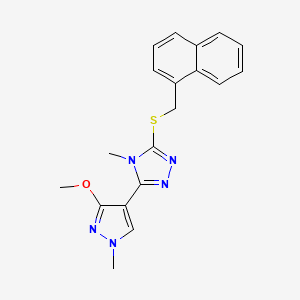
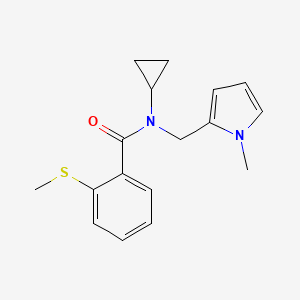
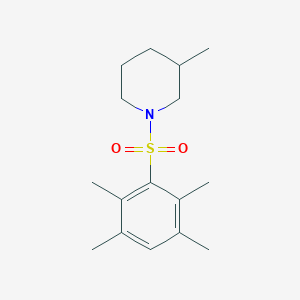
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/no-structure.png)
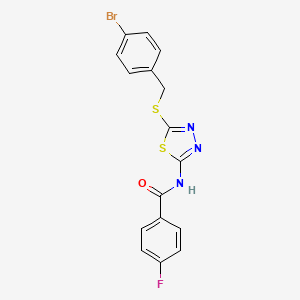
![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
